

A Technical Guide to the In Vitro Biological Activity of RU-SKI 43

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RU-Ski 43

Cat. No.: B1139381

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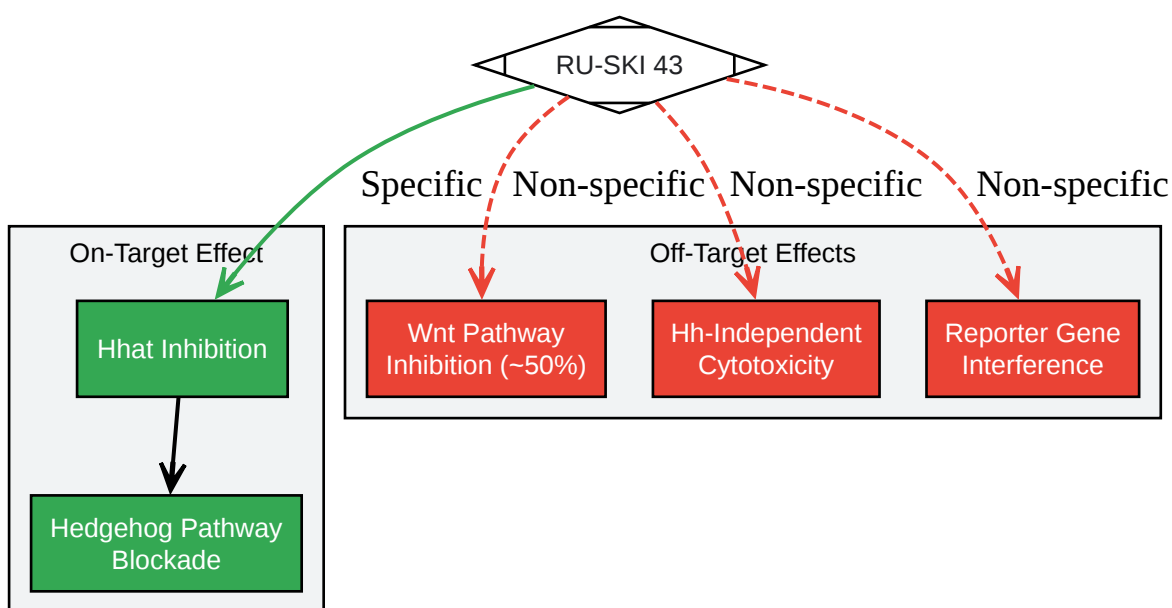
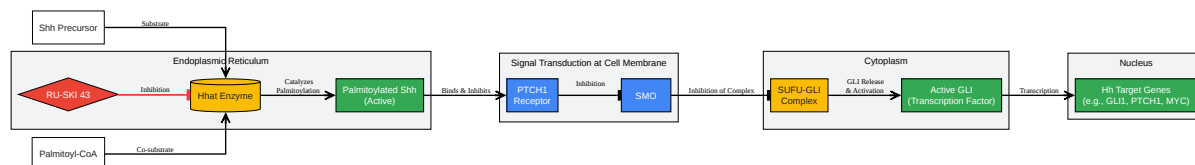
This document provides a comprehensive overview of the in vitro biological activity of **RU-SKI 43**, a small molecule inhibitor targeting the Hedgehog signaling pathway. It details the compound's mechanism of action, summarizes its quantitative effects on various cellular processes, and outlines key experimental protocols for its study.

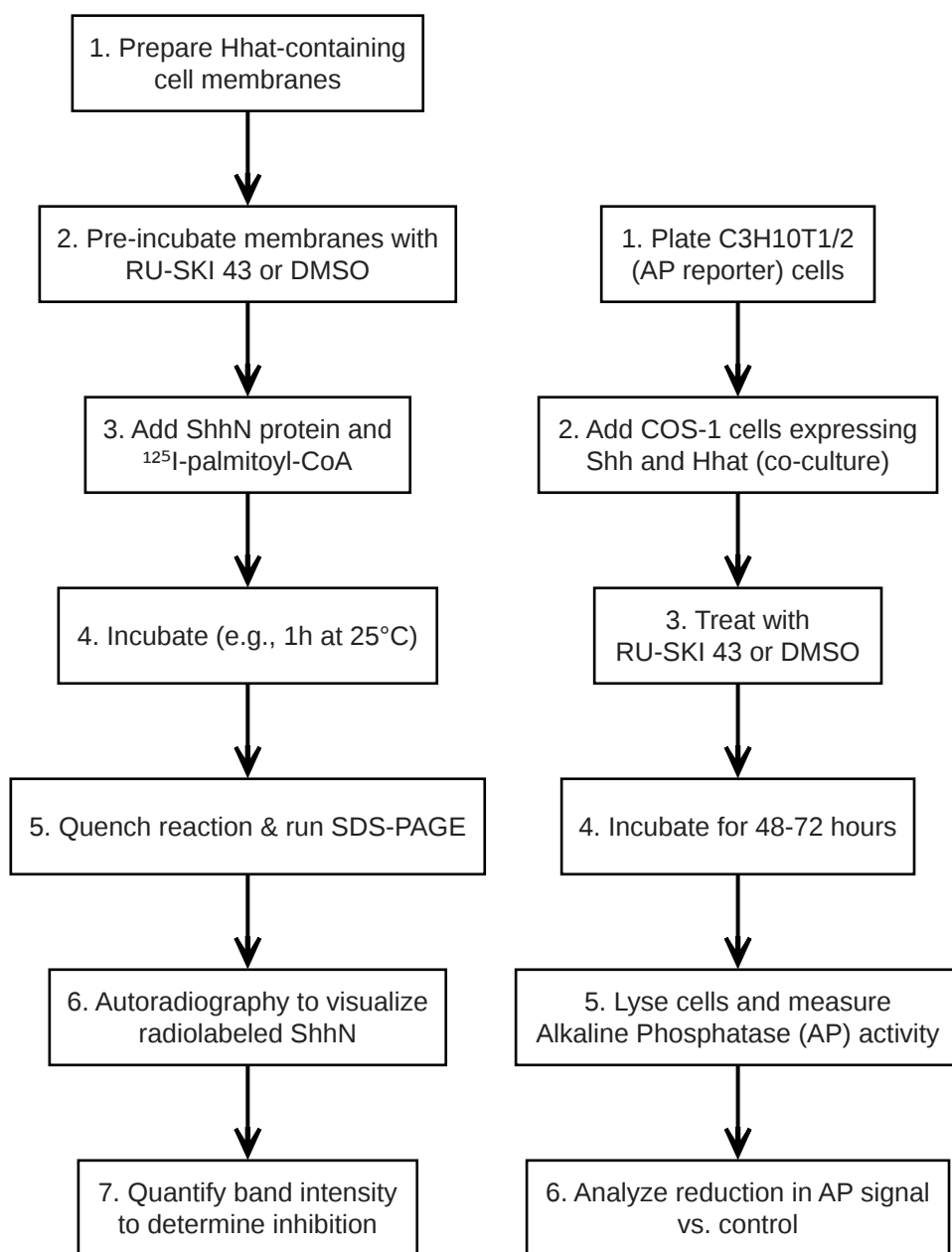
Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)

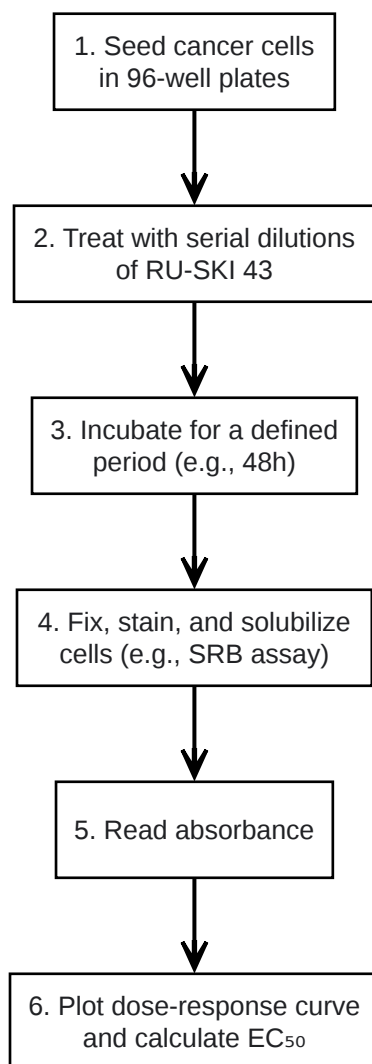
RU-SKI 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, belonging to the membrane-bound O-acyltransferase (MBOAT) family.[3] Its primary function is to catalyze the N-terminal palmitoylation of the Sonic Hedgehog (Shh) protein, a post-translational modification essential for Shh's signaling capabilities, secretion, and efficient interaction with its receptor, Patched1 (PTCH1).[4][5][6]

By inhibiting Hhat, **RU-SKI 43** prevents Shh palmitoylation, thereby blocking both autocrine and paracrine Hh signaling cascades upstream of the Smoothened (SMO) protein.[3][5] This makes it a valuable tool for investigating Hh-dependent biological processes and a potential therapeutic agent for cancers driven by aberrant Hh signaling, such as certain pancreatic, breast, and lung cancers.[5][6][7]

Kinetic analyses have revealed that **RU-SKI 43** acts as an uncompetitive inhibitor with respect to the Shh protein ($K_i = 7.4 \mu\text{M}$) and as a noncompetitive inhibitor concerning palmitoyl-CoA ($K_i = 6.9 \mu\text{M}$).^{[1][2][3][8]}







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- To cite this document: BenchChem. [A Technical Guide to the In Vitro Biological Activity of RU-SKI 43]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139381#biological-activity-of-ru-ski-43-in-vitro]

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